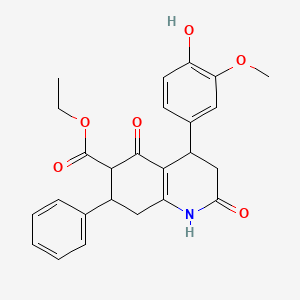![molecular formula C18H18N4O4S B11062995 4-[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11062995.png)
4-[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole moiety fused with a quinoxaline ring, making it a unique structure with interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of benzimidazole derivatives with sulfonyl chlorides under basic conditions, followed by cyclization with appropriate quinoxaline precursors. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzimidazole and quinoxaline rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, dimethylformamide, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
科学研究应用
4-[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 4-[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Benzimidazole derivatives: Share the benzimidazole core structure but differ in their substituents.
Quinoxaline derivatives: Contain the quinoxaline ring but may have different functional groups attached.
Uniqueness
4-[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one is unique due to its combined benzimidazole and quinoxaline structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.
属性
分子式 |
C18H18N4O4S |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
4-(1,3,6-trimethyl-2-oxobenzimidazol-5-yl)sulfonyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C18H18N4O4S/c1-11-8-14-15(21(3)18(24)20(14)2)9-16(11)27(25,26)22-10-17(23)19-12-6-4-5-7-13(12)22/h4-9H,10H2,1-3H3,(H,19,23) |
InChI 键 |
MIHFHTGAYAWTPD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1S(=O)(=O)N3CC(=O)NC4=CC=CC=C43)N(C(=O)N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11062922.png)
![N-tert-butyl-4-[(2-chloro-6-methylpyrimidin-4-yl)sulfanyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11062924.png)
![N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]acetamide](/img/structure/B11062938.png)
![8-nitro-1'-propyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11062945.png)
![4-methyl-3-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-(methylsulfonyl)-4H-1,2,4-triazole](/img/structure/B11062956.png)
![5-(4-bromophenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B11062964.png)
![N-(4-fluorophenyl)-7-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxamide](/img/structure/B11062969.png)
![Propanenitrile, 3-[3-(1-methyl-1H-1,3-benzimidazol-2-yl)propoxy]-](/img/structure/B11062972.png)
![3-(2,4-dimethoxyphenyl)-6-(2,6-dimethylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11062973.png)
![3-methoxy-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide](/img/structure/B11062981.png)
![2-{[Amino(imino)methyl]sulfanyl}-3-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)acrylic acid](/img/structure/B11063001.png)
![6-(1,3-Benzodioxol-5-yl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B11063002.png)
